4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid
Overview
Description
4-Methylsulfamoyl-benzoic acid is a chemical compound with the CAS Number: 10252-63-8. It has a molecular weight of 215.23 and its IUPAC Name is 4-[(methylamino)sulfonyl]benzoic acid .
Molecular Structure Analysis
The InChI Code for 4-Methylsulfamoyl-benzoic acid is 1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11). The InChI key is PAOYGUDKABVANA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
4-Methylsulfamoyl-benzoic acid is a solid substance. It has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -7.47 cm/s. It has a Lipophilicity Log Po/w (iLOGP) of 0.72 .Scientific Research Applications
Nanofiltration Membranes : A study by Liu et al. (2012) discusses the synthesis of novel sulfonated aromatic diamine monomers, including compounds related to 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid, for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities (Liu et al., 2012).
Catalysis in Organic Synthesis : Wang et al. (2018) explored the use of 2,4-Bis(trifluoromethyl)phenylboronic acid, which is structurally related to the compound , as a catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst was effective for α-dipeptide synthesis (Wang et al., 2018).
Nano Organo Solid Acids : Zolfigol et al. (2015) synthesized novel, mild, and biological-based nano organocatalysts with a urea moiety, relevant to the chemistry of this compound. These catalysts were applied in the synthesis of various organic compounds under mild and green conditions (Zolfigol et al., 2015).
Crystal Structure and Analysis : Etsè et al. (2019) investigated a compound closely related to this compound. They characterized its crystal structure and analyzed its intermolecular interactions, contributing to the understanding of such compounds' chemical behavior (Etsè et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
[4-(methylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3NO4S/c1-13-18(16,17)5-2-3-7(9(14)15)6(4-5)8(10,11)12/h2-4,13-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZVLYOTNAUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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